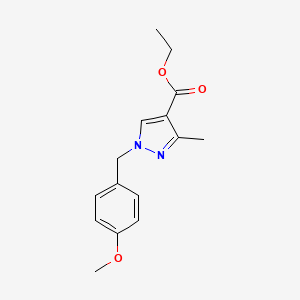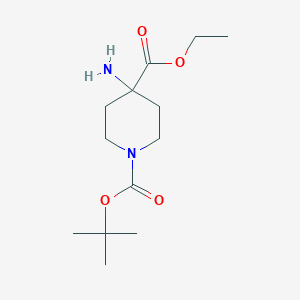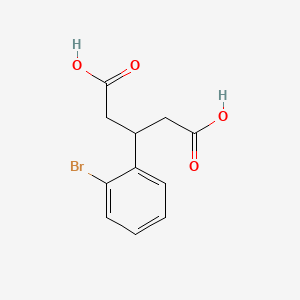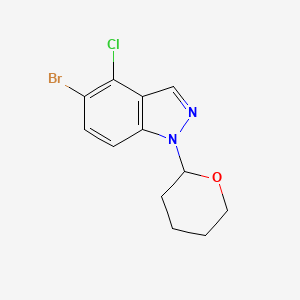
ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 4-position of the pyrazole ring, a 4-methoxybenzyl group at the 1-position, and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the substituents. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-methoxybenzyl group: This step involves the alkylation of the pyrazole nitrogen at position 1 using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at position 4 of the pyrazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyrazoles
Hydrolysis: Carboxylic acids
科学研究应用
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The presence of the methoxybenzyl group enhances its binding affinity to certain biological targets, while the pyrazole ring provides stability and specificity.
相似化合物的比较
Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate: This compound differs by the position of the methyl group, which can affect its chemical reactivity and biological activity.
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The absence of the ethyl ester group makes this compound more polar and potentially more reactive in certain chemical reactions.
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.
属性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-3-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-15(18)14-10-17(16-11(14)2)9-12-5-7-13(19-3)8-6-12/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFPVCPIWPYNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)
![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)




![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)
![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)


